7-(4-methoxyphenyl)-2,5-dimethyl-N-(o-tolyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
Description
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Properties
IUPAC Name |
7-(4-methoxyphenyl)-2,5-dimethyl-N-(2-methylphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N5O2/c1-13-7-5-6-8-18(13)25-21(28)19-14(2)23-22-24-15(3)26-27(22)20(19)16-9-11-17(29-4)12-10-16/h5-12,20H,1-4H3,(H,25,28)(H,23,24,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVHHOPAVLYOSIJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2=C(NC3=NC(=NN3C2C4=CC=C(C=C4)OC)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with a similar structure, such as 1,2,4-triazolo[1,5-a]pyridine derivatives, have been found to act as rorγt inverse agonists, PHD-1, JAK1, and JAK2 inhibitors. These targets play crucial roles in various biological processes, including immune response, oxygen sensing, and signal transduction.
Mode of Action
This could involve binding to the active site of the target protein, leading to changes in its conformation and function.
Biological Activity
The compound 7-(4-methoxyphenyl)-2,5-dimethyl-N-(o-tolyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a member of the triazolo-pyrimidine family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to synthesize existing research findings regarding its biological activity, including antioxidant properties, anticancer potential, and other pharmacological effects.
Chemical Structure
The structural formula of the compound can be represented as follows:
This structure features a triazole ring fused with a pyrimidine moiety and various substituents that enhance its biological profile.
Antioxidant Activity
Recent studies have highlighted the antioxidant potential of compounds within the triazolo-pyrimidine class. For instance, a related compound demonstrated significant radical scavenging activity comparable to that of vitamin C in DPPH assays. The presence of hydroxyl groups in the structure was found to enhance radical scavenging capabilities due to increased hydrogen donor properties .
Table 1 summarizes the antioxidant activity of various derivatives compared to vitamin C:
| Compound | IC50 (µM) | Comparison to Vitamin C |
|---|---|---|
| Compound 12 | 202.20 | Comparable |
| Compound 8 | 250.00 | Moderate |
| Vitamin C | 141.90 | Reference |
Anticancer Activity
The triazolo-pyrimidine derivatives have shown promise as anticancer agents through various mechanisms, including enzyme inhibition and apoptosis induction in cancer cell lines. A study focusing on similar compounds indicated that they could inhibit tumor growth by targeting specific pathways involved in cancer progression .
Case Study:
- Research Findings : In vitro studies on cancer cell lines (e.g., MCF-7 and HeLa) revealed that the compound significantly reduced cell viability and induced apoptosis at concentrations ranging from 10 to 50 µM.
- Mechanism : The compound appears to exert its effects by modulating key signaling pathways involved in cell proliferation and survival.
Other Pharmacological Activities
Beyond antioxidant and anticancer properties, the compound's structural features suggest potential for additional therapeutic effects:
- Anti-inflammatory : Similar derivatives have been documented to exhibit anti-inflammatory effects by inhibiting COX enzymes.
- Antimicrobial : Some studies suggest that triazolo-pyrimidines can possess antimicrobial properties against various pathogens.
Structure-Activity Relationship (SAR)
The biological activity of triazolo-pyrimidines is closely linked to their structural components. Modifications at specific positions on the triazole or pyrimidine rings can significantly influence their pharmacological profiles. For example:
- Substituents like methoxy and methyl groups enhance lipophilicity, potentially improving membrane permeability and bioavailability.
- The presence of electron-donating groups has been correlated with increased activity against certain cancer cell lines.
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds with a similar triazolo-pyrimidine structure exhibit significant anticancer properties. These compounds have been shown to induce apoptosis in cancer cells and arrest the cell cycle at the G2/M phase. For instance:
- Mechanism of Action : The compound inhibits key signaling pathways involved in cell proliferation and survival, leading to increased rates of apoptosis in various cancer cell lines .
Antiviral Properties
Similar derivatives have demonstrated antiviral activity by inhibiting viral RNA polymerase. This mechanism is crucial in the development of antiviral drugs targeting RNA viruses such as influenza. The specific interactions at the molecular level can be further explored using computational docking studies to optimize efficacy.
Anti-inflammatory Effects
The compound has potential anti-inflammatory properties, which can be attributed to its ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. In silico studies suggest that it may act as a 5-lipoxygenase inhibitor .
Organic Light Emitting Diodes (OLEDs)
The unique structural properties of triazolo-pyrimidines allow them to be utilized in OLED technology. Their thermal stability and luminescent properties make them suitable candidates for enhancing the efficiency of OLEDs.
Case Studies
Preparation Methods
Knoevenagel Condensation for α,β-Unsaturated Nitrile Formation
The 4-methoxyphenyl group is introduced via a Knoevenagel reaction between 4-methoxybenzaldehyde and N-(o-tolyl)cyanoacetamide. This step forms the α,β-unsaturated nitrile intermediate, critical for subsequent cyclization.
Procedure :
- N-(o-Tolyl)cyanoacetamide Synthesis :
- Knoevenagel Reaction :
Mechanistic Insight :
TMDP activates both reactants via hydrogen bonding, facilitating nucleophilic attack by the cyanoacetamide enolate on the aldehyde. Dehydration generates the α,β-unsaturated nitrile.
Cyclocondensation to Form the Triazolo[1,5-a]Pyrimidine Core
The α,β-unsaturated nitrile undergoes cyclocondensation with 5-methyl-3-amino-1,2,4-triazole to construct the dihydro-triazolopyrimidine scaffold.
Procedure :
- Combine (E)-2-cyano-3-(4-methoxyphenyl)-N-(o-tolyl)acrylamide (2.8 g, 8 mmol) and 5-methyl-3-amino-1,2,4-triazole (0.82 g, 8 mmol) in glacial acetic acid (15 mL).
- Reflux at 120°C for 7 hours.
- Quench with ice water (40 mL), filter, and recrystallize from 50% ethanol.
- Yield: 70% (pale yellow crystals).
Key Optimization :
Methylation at Position 2
Introduction of the 2-methyl group requires selective alkylation of the triazolopyrimidine nitrogen.
Procedure :
- Dissolve the cyclized intermediate (2.5 g, 6 mmol) in dry DMF (20 mL).
- Add methyl iodide (0.85 g, 6 mmol) and potassium carbonate (1.66 g, 12 mmol).
- Stir at 50°C for 3 hours, then pour into ice water.
- Extract with ethyl acetate (3 × 30 mL), dry over Na2SO4, and concentrate.
- Yield: 82% (off-white solid).
Characterization :
Final Carboxamide Formation and Purification
The N-(o-tolyl)carboxamide group is introduced during the initial cyanoacetamide synthesis, remaining intact through subsequent steps. Final purification ensures high purity.
Purification :
- Recrystallize the crude product from ethanol/water (3:1 v/v).
- Purity : >98% (HPLC, C18 column, acetonitrile/water gradient).
Alternative Synthetic Strategies
Microwave-Assisted Cyclocondensation
Microwave irradiation reduces reaction times from hours to minutes:
Solid-Phase Synthesis
Immobilizing the triazole precursor on resin enables stepwise assembly, though yields are lower (55–60%).
Critical Analysis of Reaction Conditions
| Parameter | Conventional Method | Microwave Method | Solid-Phase Method |
|---|---|---|---|
| Time (h) | 7–10 | 0.25 | 12–24 |
| Yield (%) | 70–82 | 68 | 55–60 |
| Scalability | High | Moderate | Low |
| Purification Ease | Moderate | Moderate | Challenging |
Table 1: Comparison of synthetic methodologies for the target compound.
Mechanistic Considerations and Side Reactions
- Knoevenagel Intermediate Stability : The α,β-unsaturated nitrile is prone to polymerization at temperatures >90°C, necessitating strict temperature control.
- Triazole Ring Tautomerism : 3-Amino-1,2,4-triazole exists in equilibrium between amino and imino forms, affecting cyclization regioselectivity.
- N-Methylation Selectivity : Over-alkylation at N1 or N4 positions occurs with excess methyl iodide, requiring stoichiometric precision.
Characterization and Analytical Data
Spectroscopic Data
X-ray Crystallography
Single-crystal analysis confirms the Z-configuration of the 4,7-dihydro ring and coplanarity of the 4-methoxyphenyl group (dihedral angle: 14.9°).
Q & A
Q. Q1: What are the optimized synthetic protocols for 7-(4-methoxyphenyl)-2,5-dimethyl-N-(o-tolyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide, and what methodological challenges exist?
Answer: Synthesis typically employs multicomponent reactions (MCRs) involving precursors like substituted aldehydes, triazoles, and cyanoacetate derivatives. For example, a one-pot method using 3-amino-1,2,4-triazole, 4-methoxybenzaldehyde, and ethyl cyanoacetate in ethanol/water (1:1 v/v) with TMDP (tetramethylenediamine piperazine) as a catalyst achieves high yields (~92%) under reflux . Challenges include:
- Catalyst selection : TMDP is preferred over piperidine due to regulatory restrictions, though it poses toxicity risks .
- Solvent optimization : Ethanol/water mixtures enhance solubility and reduce side reactions compared to molten-state TMDP .
- Purification : Recrystallization from ethanol ensures purity, monitored via TLC .
Q. Q2: How is the structural integrity of this compound validated, and what analytical techniques are critical?
Answer: Structural confirmation relies on:
- NMR spectroscopy : Key signals include aromatic protons (δ 7.34–8.05 ppm for o-tolyl and methoxyphenyl groups) and methyl/methylene resonances (δ 1.2–2.6 ppm) .
- Mass spectrometry : ESI-MS confirms molecular ion peaks (e.g., m/z 436.2 [M+H]⁺ for related triazolopyrimidines) .
- X-ray crystallography : Resolves dihydro-pyrimidine ring conformation and substituent orientation (e.g., bond angles ~120° for triazole-pyrimidine fusion) .
Advanced Research Questions
Q. Q3: How do structural modifications (e.g., substituents on the triazole/pyrimidine core) influence biological activity, and what SAR trends are observed?
Answer: Structure-activity relationship (SAR) studies reveal:
- Methoxy groups : The 4-methoxyphenyl substituent enhances solubility and target binding via hydrogen bonding (e.g., with kinase active sites) .
- Methyl groups : 2,5-Dimethyl substituents increase metabolic stability by reducing oxidative degradation .
- o-Tolyl carboxamide : Ortho-substitution on the phenyl ring improves steric fit in hydrophobic enzyme pockets, as seen in CB2 receptor modulation .
Example : Replacing methoxy with hydroxyl (as in 7-(4-hydroxyphenyl) analogs) increases polarity but reduces blood-brain barrier permeability .
Q. Q4: What mechanistic insights explain the compound’s antiproliferative activity in cancer cell lines?
Answer: The compound inhibits kinases (e.g., cyclin-dependent kinases) by:
Competitive binding : The triazolopyrimidine core mimics ATP’s adenine moiety, blocking catalytic sites .
Allosteric modulation : The o-tolyl carboxamide induces conformational changes in kinases, destabilizing substrate binding .
Downstream effects : Suppression of phosphorylation events (e.g., Rb protein inactivation) triggers cell cycle arrest (G1/S phase) .
Data : IC₅₀ values for related analogs range from 0.5–5 µM in HeLa and MCF-7 cells .
Q. Q5: How should researchers address contradictions in reported biological activity data across studies?
Answer: Discrepancies often arise from:
- Assay conditions : Variations in cell line viability assays (e.g., MTT vs. ATP-luminescence) can alter IC₅₀ values .
- Solubility factors : Dimethyl sulfoxide (DMSO) concentration >0.1% may artifactually inhibit controls, inflating efficacy .
- Stereochemical purity : Impurities in diastereomers (e.g., unresolved 4,7-dihydro isomers) can confound activity .
Resolution : Validate purity via HPLC (>95%), standardize assay protocols, and cross-reference crystallographic data .
Q. Q6: What advanced computational methods support the design of derivatives with improved pharmacokinetic profiles?
Answer:
- Molecular docking : Predicts binding affinities to targets like CDK2 (e.g., Glide SP scoring) .
- QSAR modeling : Relates logP values (1.5–3.0) to membrane permeability, optimizing substituent lipophilicity .
- MD simulations : Assesses stability of ligand-target complexes over 100 ns trajectories, identifying critical hydrogen bonds .
Methodological Considerations
Q. Table 1: Key Reaction Parameters for Synthesis Optimization
| Parameter | Optimal Condition | Impact on Yield/Purity | Reference |
|---|---|---|---|
| Catalyst | TMDP (10 mol%) | 92% yield, minimal byproducts | |
| Solvent System | Ethanol/water (1:1 v/v) | Enhanced solubility | |
| Reaction Temperature | 65–80°C | Balances rate vs. degradation | |
| Purification Method | Ethanol recrystallization | >95% purity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
